molecular formula C5H10O3S B1625853 Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide CAS No. 94158-05-1

Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide

Cat. No.: B1625853
CAS No.: 94158-05-1
M. Wt: 150.2 g/mol
InChI Key: FOAYCGLGUDLVFQ-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C5H10O3S. This compound is characterized by a six-membered ring structure containing a sulfur atom and an alcohol group, with two oxygen atoms bonded to the sulfur, forming a sulfone group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide can be achieved through several methods. One common approach involves the oxidation of tetrahydrothiopyran using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of tetrahydrothiopyran in an appropriate solvent, such as acetic acid or methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, leading to higher yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Ethers and esters.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfone and alcohol functional groups. These groups can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, nucleophilic attack, and redox reactions. The compound’s reactivity allows it to modulate biological pathways and exert its effects in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1-dioxothian-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-5-2-1-3-9(7,8)4-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAYCGLGUDLVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CS(=O)(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30916281
Record name 3-Hydroxy-1lambda~6~-thiane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30916281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94158-05-1
Record name 2H-Thiopyran-3-ol, tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94158-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094158051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1lambda~6~-thiane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30916281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Reactant of Route 2
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Reactant of Route 3
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Reactant of Route 4
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Reactant of Route 5
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide
Reactant of Route 6
Tetrahydro-2H-thiopyran-3-ol 1,1-dioxide

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